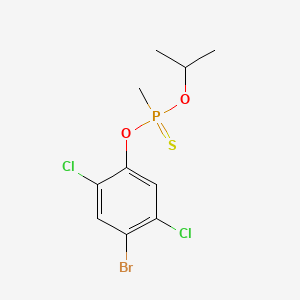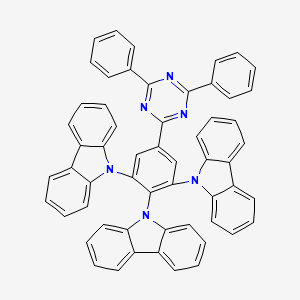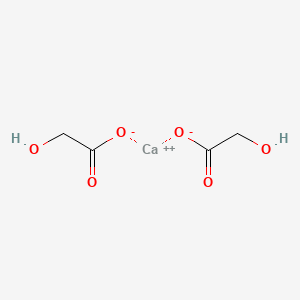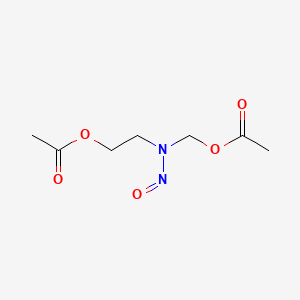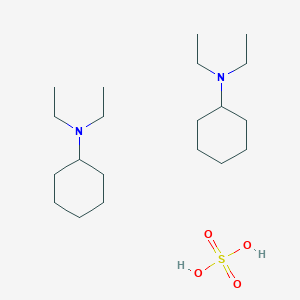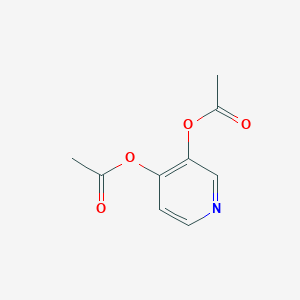
N-(1-Cyclopentyl-2-propanyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-(2-CYCLOPENTYL-ISOPROPYL)-N-METHYL-: is a synthetic organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structural features, which include a cyclopentyl group, an isopropyl group, and a methyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(2-CYCLOPENTYL-ISOPROPYL)-N-METHYL- typically involves the reaction of a suitable amine with an acyl chloride or anhydride. The reaction conditions often require the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process may involve:
- Reacting cyclopentylamine with isopropyl chloroformate to form an intermediate.
- Reacting the intermediate with methylamine to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield cyclopentyl isopropyl ketone, while reduction could produce cyclopentyl isopropyl alcohol.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it may serve as a model compound for studying amide bond formation and cleavage.
Industry: In the industrial sector, the compound might be used in the production of polymers, resins, and other materials requiring specific amide functionalities.
Mécanisme D'action
The mechanism by which ACETAMIDE,N-(2-CYCLOPENTYL-ISOPROPYL)-N-METHYL- exerts its effects would depend on its specific application. Generally, amides can interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing various molecular pathways.
Comparaison Avec Des Composés Similaires
N,N-Dimethylacetamide: Similar in structure but lacks the cyclopentyl and isopropyl groups.
N-Methylacetamide: Lacks the cyclopentyl and isopropyl groups, making it less sterically hindered.
Uniqueness: The presence of the cyclopentyl and isopropyl groups in ACETAMIDE,N-(2-CYCLOPENTYL-ISOPROPYL)-N-METHYL- makes it unique, potentially offering different steric and electronic properties compared to simpler amides.
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
N-(1-cyclopentylpropan-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C11H21NO/c1-9(12(3)10(2)13)8-11-6-4-5-7-11/h9,11H,4-8H2,1-3H3 |
Clé InChI |
AHRSIFZLJTWZFV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCCC1)N(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


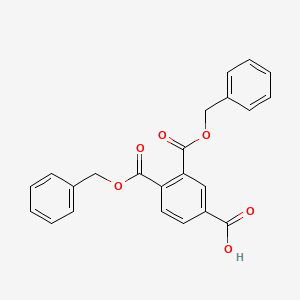
![tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13781406.png)

![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
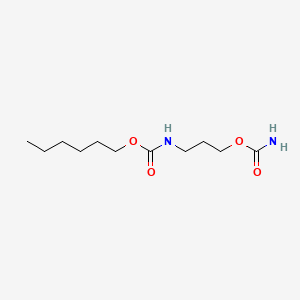
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)
